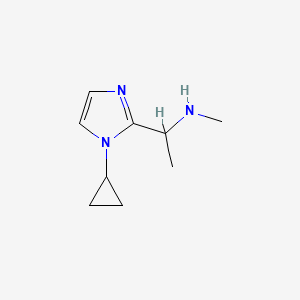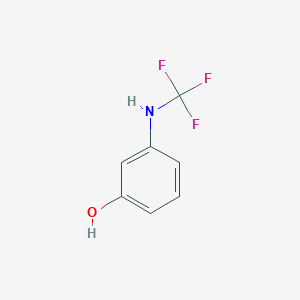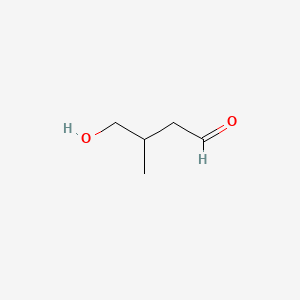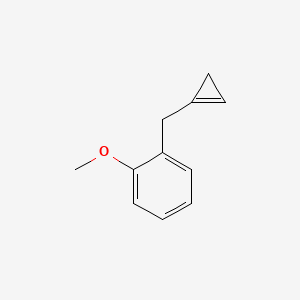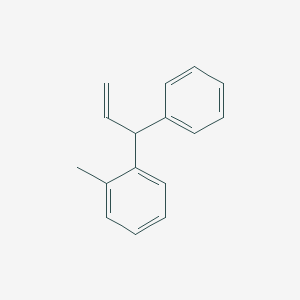
1-Methyl-2-(1-phenylprop-2-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(1-phenylprop-2-en-1-yl)benzene is an organic compound with the molecular formula C16H16 It is a derivative of benzene, characterized by the presence of a methyl group and a phenylprop-2-en-1-yl group attached to the benzene ring
Preparation Methods
The synthesis of 1-Methyl-2-(1-phenylprop-2-en-1-yl)benzene can be achieved through several methods. One common synthetic route involves the alkylation of benzene with 1-phenylprop-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. These methods often incorporate advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation to enhance the overall yield and purity of the compound .
Chemical Reactions Analysis
1-Methyl-2-(1-phenylprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields benzoic acid derivatives, while reduction with hydrogen gas produces alkanes .
Scientific Research Applications
1-Methyl-2-(1-phenylprop-2-en-1-yl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Methyl-2-(1-phenylprop-2-en-1-yl)benzene exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
1-Methyl-2-(1-phenylprop-2-en-1-yl)benzene can be compared with other similar compounds such as:
2-Methyl-1-phenylpropene: This compound has a similar structure but differs in the position of the methyl group, which can affect its reactivity and applications.
1-Methyl-2-(1-propynyl)benzene: Another structurally related compound, which has a propynyl group instead of a phenylprop-2-en-1-yl group, leading to different chemical properties and uses.
Properties
CAS No. |
819082-55-8 |
|---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-methyl-2-(1-phenylprop-2-enyl)benzene |
InChI |
InChI=1S/C16H16/c1-3-15(14-10-5-4-6-11-14)16-12-8-7-9-13(16)2/h3-12,15H,1H2,2H3 |
InChI Key |
MXPBYEXDOSXLPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13949778.png)
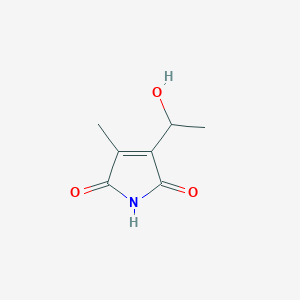
![Butanoic acid, 4-[(phenylthioxomethyl)thio]-](/img/structure/B13949792.png)
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13949796.png)
![2-Chloro-1-(1,5-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one](/img/structure/B13949800.png)
![2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949805.png)
![3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13949808.png)


